molecular formula C16H16N2O5 B14811124 4-(2-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid

4-(2-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid

Cat. No.: B14811124
M. Wt: 316.31 g/mol
InChI Key: GLHBEGVYVBHTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-{[(2-furylmethyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid is a complex organic compound characterized by the presence of a furan ring, an amide linkage, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{[(2-furylmethyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid typically involves multi-step organic reactions One common method includes the initial formation of an amide bond between 2-furylmethylamine and a suitable carboxylic acid derivative

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-{[(2-furylmethyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amine and carboxylic acid groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various furan derivatives, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(2-{[(2-furylmethyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(2-{[(2-furylmethyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-{[(2-furylmethyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid: shares similarities with other amide-containing compounds and furan derivatives.

    N-(2-furylmethyl)-N’-phenylurea: Another compound with a furan ring and amide linkage.

    4-[(2-{[(2-furylmethyl)amino]carbonyl}phenyl)amino]-butanoic acid: A similar compound with a different substitution pattern.

Uniqueness

The uniqueness of 4-[(2-{[(2-furylmethyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

4-[2-(furan-2-ylmethylcarbamoyl)anilino]-4-oxobutanoic acid

InChI

InChI=1S/C16H16N2O5/c19-14(7-8-15(20)21)18-13-6-2-1-5-12(13)16(22)17-10-11-4-3-9-23-11/h1-6,9H,7-8,10H2,(H,17,22)(H,18,19)(H,20,21)

InChI Key

GLHBEGVYVBHTQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.